3-(Trifluoromethoxy)isonicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

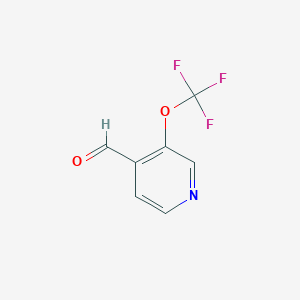

3-(Trifluoromethyl)isonicotinaldehyde is a chemical compound with the CAS Number: 1060801-92-4 . It has a molecular weight of 175.11 . The compound is a yellow solid and is stored at refrigerator temperatures . The IUPAC name for this compound is 3-(trifluoromethyl)isonicotinaldehyde .

Molecular Structure Analysis

The trifluoromethoxy group is the chemical group –O–CF3 . It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms; or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Chemical Reactions Analysis

The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . Despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)isonicotinaldehyde is a yellow solid . It is stored at refrigerator temperatures . The trifluoromethoxy group can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .Scientific Research Applications

Trifluoromethoxylation Reagents

The trifluoromethoxy group has become a novel moiety in various fields because of its unique features . Trifluoromethoxylation reagents, including 3-(Trifluoromethoxy)isonicotinaldehyde, have been developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible .

Synthesis of CF3-O-Containing Compounds

The synthesis of CF3-O-containing compounds is a less developed area of fluorine chemistry . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in high demand in nearly every area of the chemical industry .

Pharmaceutical Drugs

Pharmaceutical drugs featuring the trifluoromethoxy substituent constitute less than 1.5% of the respective fluorine-containing marketed compounds . The unique properties of trifluoromethoxylation reagents can potentially be harnessed to develop new drugs with improved efficacy and safety profiles.

Agrochemicals

Similar to pharmaceuticals, agrochemicals featuring the trifluoromethoxy substituent constitute less than 2.5% of the respective fluorine-containing marketed compounds . The use of trifluoromethoxylation reagents could potentially lead to the development of more effective pesticides and fertilizers.

Fluorine Chemistry

The trifluoromethoxy substituent can induce particular conformational changes due to its anisotropic character . This makes it a valuable tool in the field of fluorine chemistry, where it can be used to synthesize compounds with unique structural properties.

Materials Science

The unique properties of the trifluoromethoxy group can potentially be harnessed in the field of materials science . For example, it could be used to develop new materials with improved physical and chemical properties.

Safety and Hazards

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .

Mechanism of Action

Target of Action

The trifluoromethoxy (cf3o) group, a key component of this compound, has been recognized as a novel moiety in various fields due to its unique features .

Mode of Action

The trifluoromethoxy group is known to facilitate certain chemical reactions, making cf3o-containing compounds more accessible . This suggests that the compound may interact with its targets through the trifluoromethoxy group, leading to changes in the target’s function or structure.

Biochemical Pathways

A derivative of resveratrol, which contains a trifluoromethoxy group, has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model . This suggests that 3-(Trifluoromethoxy)isonicotinaldehyde may have similar effects on biochemical pathways related to inflammation and oxidative stress.

Pharmacokinetics

The trifluoromethoxy group is known to influence the pharmacokinetic properties of compounds, potentially affecting their bioavailability .

Result of Action

Based on the known effects of trifluoromethoxy-containing compounds, it can be speculated that this compound may have potential anti-inflammatory and antioxidant effects .

Action Environment

The stability and reactivity of trifluoromethoxy-containing compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

properties

IUPAC Name |

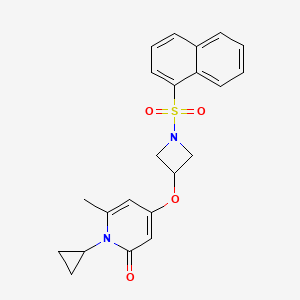

3-(trifluoromethoxy)pyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-3-11-2-1-5(6)4-12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFPUWBBAHFINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)isonicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![7-(morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356155.png)

![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)

![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylbutanamide](/img/structure/B2356167.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)